Ammonium isocyanate Ammonium isocyanate
Brand Name: Vulcanchem
CAS No.: 22981-32-4
VCID: VC17011102
InChI: InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3
SMILES:
Molecular Formula: CH4N2O
Molecular Weight: 60.056 g/mol

Ammonium isocyanate

CAS No.: 22981-32-4

Cat. No.: VC17011102

Molecular Formula: CH4N2O

Molecular Weight: 60.056 g/mol

* For research use only. Not for human or veterinary use.

Ammonium isocyanate - 22981-32-4

Specification

CAS No. 22981-32-4
Molecular Formula CH4N2O
Molecular Weight 60.056 g/mol
IUPAC Name azane;cyanic acid
Standard InChI InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3
Standard InChI Key QYTOONVFPBUIJG-UHFFFAOYSA-N
Canonical SMILES C(#N)O.N

Introduction

Nomenclature and Chemical Identity

Ammonium cyanate ([NH4]+[OCN][NH_4]^+[OCN]^-) is frequently misidentified as ammonium isocyanate ([NH4]+[NCO][NH_4]^+[NCO]^-) in historical contexts, leading to persistent confusion. The distinction lies in the arrangement of the anion: cyanate (OCNOCN^-) versus isocyanate (NCONCO^-). X-ray crystallography confirms the cyanate formulation, with bond lengths of r(CO)=1.174(8)r(C-O) = 1.174(8) Å and r(CN)=1.192(7)r(C-N) = 1.192(7) Å, consistent with O=C=NO=C=N^- . The misnomer "ammonium isocyanate" likely arose from early structural uncertainties, but modern analyses unequivocally support the cyanate assignment .

Table 1: Basic Properties of Ammonium Cyanate

PropertyValueSource
CAS Number22981-32-4
Molecular FormulaCH4N2OCH_4N_2O
Molecular Weight60.05530 g/mol
Crystal SystemTetragonal (P4/nmmP4/nmm)

Structural Characteristics and Hydrogen Bonding

The crystal structure of ammonium cyanate features a tetragonal lattice (P4/nmmP4/nmm) with distinct hydrogen-bonding interactions. Density functional theory (DFT) calculations reveal that ammonium ions orient their N–H bonds toward the nitrogen atoms of adjacent cyanate anions, forming NHNN–H\cdots N hydrogen bonds rather than NHON–H\cdots O . This orientation minimizes lattice energy by 24.4–26.03 kJ/mol compared to alternative configurations . The hydrogen bond length r(HN)r(H\cdots N) measures 1.932 Å, stabilizing the lattice through directional interactions .

Rotational dynamics of the ammonium ion further influence the crystal’s stability. The energy barrier for rotation about an N–H bond (∼24 kJ/mol) is lower than that for rotation about the crystallographic 4̄ axis (42.6 kJ/mol), favoring the former as the primary mode of motion . This rotational flexibility may facilitate proton transfer between ions, a critical step in the solid-state conversion to urea .

Synthesis and Reactivity

Ammonium cyanate is synthesized through double displacement reactions, such as the interaction of lead cyanate with ammonia:

Pb(OCN)2+2NH3+2H2OPb(OH)2+2NH4OCNPb(OCN)_2 + 2NH_3 + 2H_2O \rightarrow Pb(OH)_2 + 2NH_4OCN

The compound is metastable, decomposing to urea under mild heating:

NH4OCN(NH2)2CONH_4OCN \rightarrow (NH_2)_2CO

This reaction, first reported by Friedrich Wöhler in 1828, demonstrated that organic compounds could arise from inorganic precursors, dismantling the vitalism theory . Kinetic studies suggest the decomposition proceeds via proton transfer from ammonium to cyanate, forming isocyanic acid (HNCOHNCO) and ammonia, which subsequently recombine .

Computational and Experimental Insights

DFT studies corroborate experimental findings, illustrating how lattice distortions accompany ammonium rotation. At the transition state for N–H rotation, the cation undergoes displacement and bond elongation, weakening hydrogen bonds and lowering the activation energy for urea formation . Vibrational spectra align with calculated modes, confirming the absence of NHON–H\cdots O interactions and validating the predominance of O=C=NO=C=N^- in the anion .

Table 2: Key Bond Lengths and Rotational Barriers

ParameterValue (Å or kJ/mol)Method
r(CO)r(C-O)1.174(8)X-ray diffraction
r(CN)r(C-N)1.192(7)X-ray diffraction
NHNN–H\cdots N length1.932DFT
Rotation barrier (N–H)24.0DFT
Rotation barrier (4̄ axis)42.6DFT

Historical Context and Legacy

The Wöhler synthesis marked a paradigm shift in chemistry, eroding the boundary between "organic" and "inorganic" substances. By converting ammonium cyanate to urea, Wöhler challenged the notion that vital forces were necessary for organic synthesis . Modern reinterpretations emphasize the reaction’s mechanistic complexity, involving proton transfers and nucleophilic additions rather than a direct rearrangement . Despite its simplicity, this reaction remains a cornerstone of chemical education and a testament to the predictive power of structural analysis.

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